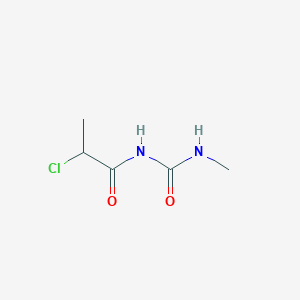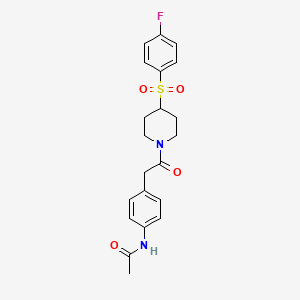![molecular formula C11H10F3NO B2914920 1-[4-(Trifluoromethyl)benzoyl]azetidine CAS No. 1623661-34-6](/img/structure/B2914920.png)
1-[4-(Trifluoromethyl)benzoyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(Trifluoromethyl)benzoyl]azetidine” is a chemical compound with the CAS Number: 1623661-34-6 . It has a molecular weight of 229.2 . The IUPAC name for this compound is azetidin-1-yl (4-(trifluoromethyl)phenyl)methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10F3NO/c12-11(13,14)9-4-2-8(3-5-9)10(16)15-6-1-7-15/h2-5H,1,6-7H2 . This code provides a specific representation of the molecular structure.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Development
1-[4-(Trifluoromethyl)benzoyl]azetidine and its derivatives have been explored in various chemical syntheses. For instance, alkoxyimino derivatives, including those related to this compound, have been developed as S1P1 agonists, with some derivatives advancing to clinical trials for multiple sclerosis (Pan et al., 2013). Additionally, the synthesis of chiral bicyclic azetidine derivatives, such as those derived from N-Benzoyl-2-azetidinecarboxylic acid, showcases the chemical versatility of this compound (Barrett et al., 2002).
Role in High Molecular Weight Polypeptides
This compound analogs have been used in the synthesis of high molecular weight polypeptides, demonstrating their significance in protein chemistry and biotechnology (Soriano et al., 1980).
Application in Medicinal Chemistry
This compound has also found applications in medicinal chemistry. For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their ring-opening reactions highlight the potential of these compounds in the development of diverse α-(trifluoromethyl)amines, which are relevant in drug discovery (Kenis et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, azetidines have been utilized as building blocks for the synthesis of polymers and other large molecules. An example is the development of supramolecular extenders using azetidine intermediates for applications in polyurethane elastomers (Kuo et al., 2012).
Drug Synthesis
Additionally, this compound derivatives have been involved in the synthesis of drugs like azacitidine, showcasing their role in pharmaceutical manufacturing processes (Kumar & Sethuraman, 2018).
Heterocyclic Chemistry
The compound's derivatives are also significant in heterocyclic chemistry. For example, the synthesis of azetidine derivatives using 1-Azabicyclo[1.1.0]butane indicates the potential of these compounds in creating diverse heterocyclic structures (Nagao et al., 2002).
Propiedades
IUPAC Name |
azetidin-1-yl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-4-2-8(3-5-9)10(16)15-6-1-7-15/h2-5H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJJELETVOIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2914837.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)
![ethyl 3-(4-chlorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914841.png)
![4-METHOXY-N-[4'-(4-METHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2914843.png)
![1-(3-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2914845.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2914847.png)

![9-(4-bromophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2914849.png)
![4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2914850.png)
![N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2914851.png)

![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)

